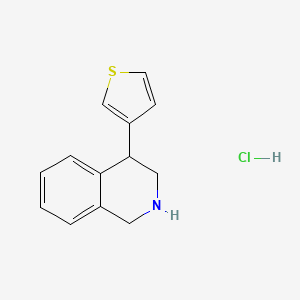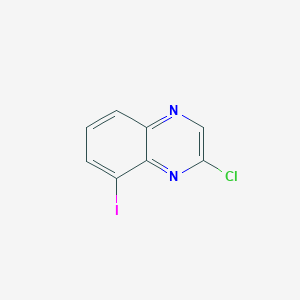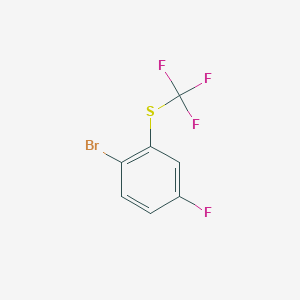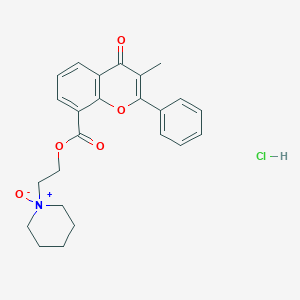
Flavoxate N-Oxide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavoxate N-Oxide Hydrochloride is a derivative of Flavoxate, a compound known for its antispasmodic properties. It is primarily used in the treatment of urinary bladder spasms and other related conditions. The compound is characterized by its ability to relax smooth muscles, which is beneficial in alleviating symptoms such as dysuria, urgency, and nocturia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flavoxate N-Oxide Hydrochloride involves the oxidation of Flavoxate. The reaction typically requires an oxidizing agent such as hydrogen peroxide or a peracid. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective oxidation of the nitrogen atom in the piperidine ring to form the N-oxide derivative.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as crystallization or chromatography to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Flavoxate N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The primary reaction in its synthesis.
Reduction: Can be reduced back to Flavoxate under specific conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: this compound.
Reduction: Flavoxate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Flavoxate N-Oxide Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on smooth muscle cells and its potential therapeutic applications.
Medicine: Investigated for its efficacy in treating urinary disorders and its pharmacokinetics.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Flavoxate N-Oxide Hydrochloride exerts its effects by relaxing smooth muscles in the urinary tract. It acts as a competitive antagonist at muscarinic receptors, reducing the tonus of smooth muscle and alleviating symptoms of bladder spasms. The compound may also have local anesthetic properties, contributing to its therapeutic effects.
Comparison with Similar Compounds
Flavoxate N-Oxide Hydrochloride is unique compared to other similar compounds due to its specific N-oxide functional group, which enhances its solubility and stability. Similar compounds include:
Flavoxate: The parent compound, used for similar therapeutic purposes.
Oxybutynin: Another antispasmodic used in the treatment of overactive bladder.
Tolterodine: A muscarinic receptor antagonist used for urinary incontinence.
This compound stands out due to its unique chemical structure and enhanced pharmacological properties.
Properties
Molecular Formula |
C24H26ClNO5 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-(1-oxidopiperidin-1-ium-1-yl)ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H25NO5.ClH/c1-17-21(26)19-11-8-12-20(23(19)30-22(17)18-9-4-2-5-10-18)24(27)29-16-15-25(28)13-6-3-7-14-25;/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1H |
InChI Key |
WQGSUWJXTCWMLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[N+]3(CCCCC3)[O-])C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



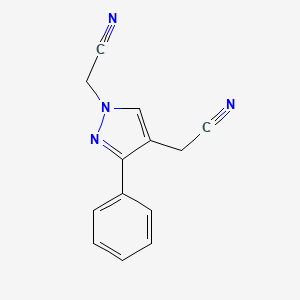
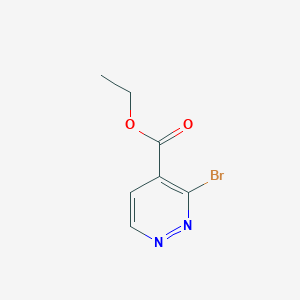
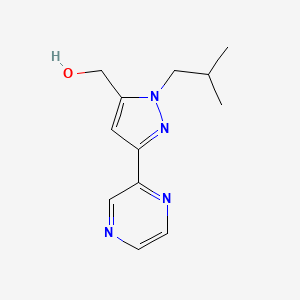
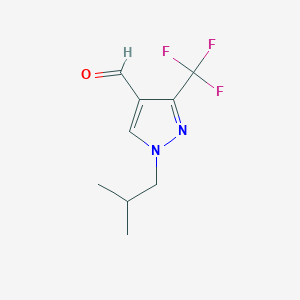

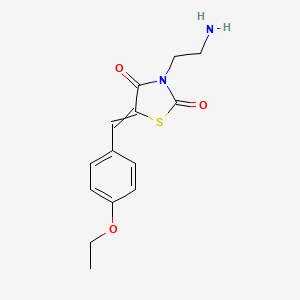
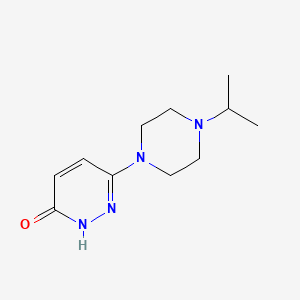
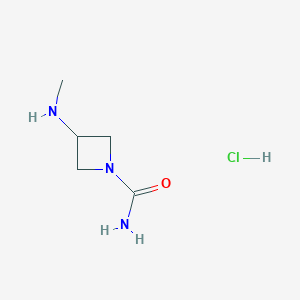
![N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine](/img/structure/B15291455.png)
